molecular formula C14H10ClN3S2 B162475 Lanoconazole CAS No. 126509-69-1

Lanoconazole

Numéro de catalogue B162475
Numéro CAS: 126509-69-1
Poids moléculaire: 319.8 g/mol
Clé InChI: ZRTQSJFIDWNVJW-WYMLVPIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lanoconazole is a racemic imidazole antimycotic . It has been shown to have activity against a variety of fungi, including yeast, dermatophytes, and dematiaceous fungi, and has significant fungicidal activity against Trichophyton spp . It is used topically to treat skin fungal infections .


Molecular Structure Analysis

The molecular formula of Lanoconazole is C14H10ClN3S2 . It has a molecular weight of 319.83 .


Physical And Chemical Properties Analysis

Lanoconazole has a molecular weight of 319.83 and its molecular formula is C14H10ClN3S2 .

Applications De Recherche Scientifique

1. Anti-Inflammatory Effects

Lanoconazole (LCZ) is primarily known for its antifungal properties, but it also demonstrates significant anti-inflammatory effects. These effects are particularly evident in models of skin inflammation. Nakamura et al. (2019) reported that LCZ can reduce inflammation induced by certain chemicals in mice, suggesting its potential for additional clinical benefits beyond antifungal treatment (Nakamura et al., 2019). Similarly, Mitsuya et al. (2000) found that LCZ has suppressive effects on the Arthus phenomenon in vivo and can inhibit the production and functions of TNF, an inflammatory cytokine, in vitro (Mitsuya et al., 2000).

2. Pharmacokinetics in Human Skin

Understanding the pharmacokinetics of LCZ in human skin is crucial, especially for topical applications. Imai et al. (2022) conducted a clinical trial to evaluate LCZ's pharmacokinetics in the stratum corneum of healthy adults, finding that the amount of LCZ reached a steady state after repeated administration and was eliminated with a half-life of approximately 11 hours (Imai et al., 2022).

3. Antifungal Activity

LCZ's antifungal activity remains a significant area of research. It is particularly effective against dermatophytes and has been shown to have potent antifungal activity in vitro. Ghannoum et al. (2009) compared the antifungal activity of LCZ with terbinafine, demonstrating its potent antifungal properties against dermatophytes (Ghannoum et al., 2009).

4. Treatment of Fungal Infections in Immunocompromised Hosts

Furukawa et al. (2000) investigated the protective effect of LCZ against Cryptococcus neoformans infection in immunocompromised mice. The study showed that LCZ could inhibit the growth of C. neoformans in the brains and lungs of mice, suggesting its potential for treating fungal infections in AIDS patients and others with compromised immune systems (Furukawa et al., 2000).

5. Application in Novel Drug Formulations

The development of novel drug formulations using LCZ is an emerging area of research. Hiranphinyophat et al. (2021) developed LCZ-loaded emulsions stabilized with cellulose nanocrystals for enhanced anti-inflammatory efficacy on skin. This study indicates the potential of new delivery systems for LCZ to improve its therapeutic effects (Hiranphinyophat et al., 2021).

6. Synthesis and Chemical Studies

Research into the synthesis of LCZ contributes to a better understanding of its chemical properties and potential for cost-effective production. Chu-jun (2006) described a simple method for synthesizing LCZ, which could be applicable for industrial preparation (Li Chu-jun, 2006).

Safety And Hazards

Lanoconazole is generally well-tolerated, but there have been cases of contact dermatitis reported . It is harmful if swallowed and may cause an allergic skin reaction .

Orientations Futures

While Lanoconazole has been effective in treating various dermatomycoses, there is ongoing research to improve its efficacy and delivery. For instance, a study has explored the use of Lanoconazole-loaded emulsions stabilized with cellulose nanocrystals to enhance its anti-inflammatory efficacy . Another study compared the efficacy of Lanoconazole with other antifungals in treating dermatophytosis . These studies suggest that there is potential for further development and application of Lanoconazole in the treatment of fungal infections.

Propriétés

IUPAC Name

(2E)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTQSJFIDWNVJW-WYMLVPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lanoconazole

CAS RN

101530-10-3, 126509-69-1
Record name Lanoconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101530-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanoconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101530103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latoconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126509691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-1-acetonitrile, alpha-(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-, (E)-(+-)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LANOCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E7858311F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanoconazole
Reactant of Route 2
Lanoconazole
Reactant of Route 3
Lanoconazole
Reactant of Route 4
Lanoconazole
Reactant of Route 5
Lanoconazole
Reactant of Route 6
Lanoconazole

Citations

For This Compound
747
Citations
N Baghi, T Shokohi, H Badali, K Makimura… - Medical …, 2016 - academic.oup.com
… In summary, the current study demonstrated that luliconazole and lanoconazole were active against all dermatophyte isolates; however, luliconazole was more potent than lanoconazole…
Number of citations: 66 academic.oup.com
B Nyuykonge, W Lim, L van Amelsvoort, A Bonifaz… - Mycoses, 2022 - Wiley Online Library
… vitro activity of luliconazole, lanoconazole and ravuconazole against commonly encountered eumycetoma causative agents. MICs were determined for lanoconazole, luliconazole and …
Number of citations: 9 onlinelibrary.wiley.com
M Abastabar, N Rahimi, JF Meis, N Aslani… - Antimicrobial agents …, 2016 - Am Soc Microbiol
… tested against seven antifungal drugs, including the new imidazoles lanoconazole and luliconazole. The luliconazole and lanoconazole MIC 90 values for the azole-susceptible strains …
Number of citations: 41 journals.asm.org
Y Niwano, A Seo, K Kanai, H Hamaguchi… - Antimicrobial agents …, 1994 - Am Soc Microbiol
The therapeutic efficacy of 1% cream and 1% solution of lanoconazole, a new imidazole antimycotic agent, in the model of cutaneous candidiasis in prednisolone-treated guinea pigs …
Number of citations: 45 journals.asm.org
M Abastabar, AMS Al-Hatmi… - Antimicrobial agents …, 2018 - Am Soc Microbiol
A collection of clinical (n = 47) and environmental (n = 79) Fusarium isolates were tested against 10 antifungal drugs, including 2 novel imidazoles. Luliconazole and lanoconazole …
Number of citations: 28 journals.asm.org
MA Ghannoum, L Long, HG Kim, AJ Cirino… - Medical …, 2010 - Taylor & Francis
… superior clinical efficacy compared to lanoconazole (P-values < … hairs from terbinafine and lanoconazole-treated animals had … similar efficacy to lanoconazole and luliconazole in the …
Number of citations: 40 www.tandfonline.com
Y Niwano, T Ohmi, A Seo, H Kodama… - … -Anti-Infective Agents, 2003 - ingentaconnect.com
… In the present paper, a review of preclinical assessment on lanoconazole and NND-502 is addressed. Chemical structures of lanoconazole and NND-502 are shown in Fig. (1), and …
Number of citations: 32 www.ingentaconnect.com
GR Shokoohi, H Badali, H Mirhendi… - Antimicrobial Agents …, 2017 - Am Soc Microbiol
… Lanoconazole, luliconazole, and efinaconazole were found … study, luliconazole, lanoconazole, and efinaconazole were … activities of luliconazole, lanoconazole, and efinaconazole …
Number of citations: 25 journals.asm.org
SM Omran, M Taghizadeh-Armaki, H Zarrinfar… - Journal of Infection and …, 2019 - Elsevier
Introduction The incidence of Aspergillus infections has recently increased remarkably in certain tropical and sub-tropical countries, with Aspergillus flavus being identified as the …
Number of citations: 17 www.sciencedirect.com
H Tanuma, M Tanuma, M Abe, H Kume - Mycoses, 2001 - Wiley Online Library
… therapy of lanoconazole cream with urea ointment. We found that topical administration of lanoconazole cream monotherapy and topical combination therapy with lanoconazole and …
Number of citations: 27 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.